![molecular formula C16H22N6OS B2739532 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea CAS No. 899968-95-7](/img/structure/B2739532.png)
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea
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Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Dimerization
Ureidopyrimidones, closely related to the compound of interest, show strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the development of supramolecular assemblies and materials, highlighting the potential for creating novel nanostructures and materials with predefined properties (Beijer et al., 1998).
Synthesis and Chemical Reactions
Research on N-Arylsulfonyl-N'-(pyrimidin-4-yl)ureas and their reactions showcases the versatility of pyrimidine and urea-based compounds in synthetic chemistry. These compounds can undergo various chemical reactions, forming new structures that could be foundational for developing new pharmaceuticals, agrochemicals, and materials (Zeuner & Niclas, 1989).
Antiproliferative Effects
The synthesis of 6-unsubstituted 2-oxo, 2-thioxo, and 2-amino-3,4-dihydropyrimidines and their evaluation for antiproliferative effects on HL-60 cells suggest potential therapeutic applications in cancer research. These findings indicate the significance of pyrimidine derivatives in the development of new anticancer agents (Nishimura et al., 2020).
Crystal Structure and Properties
The study on 4,6-dimethyl-2-pyrimido(thio)nium halides reveals the impact of anions and chalcogens on the crystal structure and properties of these compounds. Such research is crucial for understanding the molecular basis of material properties, which could lead to the design of materials with specific optical, electronic, or mechanical properties (Okuniewski et al., 2020).
Molecular Docking and Anticonvulsant Activity
The synthesis and evaluation of pyrimidine derivatives for anticonvulsant activity, supported by molecular docking studies, underscore the relevance of these compounds in neuroscience research. Understanding their mechanisms can aid in the design of new drugs for neurological disorders (Thakur et al., 2017).
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-10-8-11(2)19-14(18-10)22-15(23)17-6-5-7-24-16-20-12(3)9-13(4)21-16/h8-9H,5-7H2,1-4H3,(H2,17,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKRUWOSRXAUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.